molecular formula C5H9N3O4S B6143326 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide CAS No. 34040-44-3

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide

Cat. No.: B6143326
CAS No.: 34040-44-3
M. Wt: 207.21 g/mol
InChI Key: OXVMIFJNZNPIOJ-UHFFFAOYSA-N
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Description

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide (CAS 5446-33-3) is a sulfonamide derivative featuring a hydantoin (imidazolidinone) core. This compound is characterized by a five-membered imidazolidinone ring with two ketone groups at positions 2 and 5, linked to an ethanesulfonamide moiety. Its molecular formula is C₅H₈N₃O₄S, with a molecular weight of 206.07 g/mol (calculated).

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,6,11,12)(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVMIFJNZNPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280509
Record name 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
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Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-33-3, 34040-44-3
Record name DL-5-Hydantoinethanesulfonamide
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Record name 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
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Record name 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide
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Preparation Methods

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with imidazolidin-2,5-dione under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazolidinone ring can also participate in hydrophobic interactions, further stabilizing the complex .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Reactivity
This compound 5446-33-3 C₅H₈N₃O₄S 206.07 Sulfonamide (-SO₂NH₂) Pharmaceutical intermediates, stability studies
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride 5437-54-7 C₅H₇ClN₂O₄S 226.64 Sulfonyl chloride (-SO₂Cl) Precursor for sulfonamide synthesis, reactive intermediate
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride 1934376-72-3 C₅H₇FN₂O₄S 210.18 Sulfonyl fluoride (-SO₂F) Click chemistry, bioconjugation probes
2-(2,5-Dioxoimidazolidin-4-yl)-N-phenylethanesulfonamide 10044-76-5 C₁₁H₁₃N₃O₄S 307.31 Sulfonanilide (-SO₂NHC₆H₅) Enhanced lipophilicity, potential CNS-targeting drugs

Reactivity and Stability

  • Sulfonamide (Target Compound) : Exhibits high stability due to the strong S-N bond, making it suitable for prolonged storage and pharmaceutical formulations. Its low reactivity under physiological conditions is advantageous for drug design .
  • Sulfonyl Chloride : Highly reactive; undergoes nucleophilic substitution with amines to form sulfonamides or hydrolysis to sulfonic acids. Requires anhydrous conditions for handling .
  • Sulfonyl Fluoride : Less reactive than chloride but participates in sulfur-fluorine exchange (SuFEx) click chemistry, enabling bioconjugation and material science applications .
  • Sulfonanilide : The phenyl group increases lipophilicity, enhancing blood-brain barrier penetration. However, it may reduce aqueous solubility .

Physicochemical Properties

  • Solubility : Sulfonamides are moderately polar but less water-soluble than sulfonic acids. The sulfonanilide derivative’s solubility is further reduced by the phenyl group.
  • Thermal Stability : Sulfonyl chlorides and fluorides are thermally unstable compared to sulfonamides, requiring low-temperature storage .

Biological Activity

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide, also known by its CAS number 34040-44-3, is a sulfonamide compound that has garnered attention for its diverse biological activities. This compound features a unique imidazolidinone ring structure that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C5_5H9_9N3_3O4_4S
  • Molecular Weight: 207.21 g/mol
  • Structure: The compound contains a sulfonamide group and an imidazolidinone moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethane-1-sulfonyl chloride with imidazolidin-2,5-dione under controlled conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Sulfonamides act by inhibiting bacterial growth through the blockade of folate biosynthesis, which is crucial for nucleic acid synthesis in bacteria. A study highlighted that various synthesized sulfonamide derivatives demonstrated promising antimicrobial effects against multiple bacterial strains .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have shown anti-inflammatory activity. For instance, derivatives containing the oxadiazole ring have been reported to possess anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Enzyme Inhibition

The mechanism of action for this compound includes interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues at the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparative Analysis

Property This compound Sulfanilamide Sulfamethoxazole
Molecular Weight 207.21 g/mol172.21 g/mol253.27 g/mol
Mechanism Inhibits folate synthesisInhibits folate synthesisInhibits folate synthesis
Antimicrobial Spectrum Broad spectrum against various bacteriaPrimarily Gram-positiveBroad spectrum
Anti-inflammatory Activity YesLimitedYes

Study on Antimicrobial Activity

A recent study synthesized a series of sulfonamide derivatives and evaluated their antimicrobial efficacy in vitro. Among these compounds, those containing the imidazolidinone structure exhibited enhanced antimicrobial properties compared to traditional sulfanilamide derivatives .

Anti-inflammatory Research

Another study focused on evaluating the anti-inflammatory effects of various sulfonamide derivatives. The results indicated that compounds similar to this compound displayed significant anti-inflammatory activity with lower IC50 values than established anti-inflammatory agents .

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